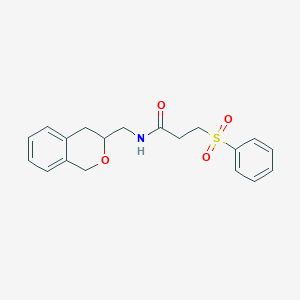

N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c21-19(10-11-25(22,23)18-8-2-1-3-9-18)20-13-17-12-15-6-4-5-7-16(15)14-24-17/h1-9,17H,10-14H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHGNAGZFUCOOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

3-(Phenylsulfonyl)Propionic Acid Synthesis

The phenylsulfonyl group is introduced via a nucleophilic addition-elimination reaction. As demonstrated in Search Result, acrylic acid reacts with benzenesulfonyl hydrazide under aqueous, high-temperature conditions (120°C, 24 h) to yield 3-(phenylsulfonyl)propionic acid with an 83% yield. This method avoids traditional sulfonating agents like sulfonyl chlorides, leveraging hydrazide’s nucleophilicity to attack the α,β-unsaturated carbonyl of acrylic acid.

Reaction Mechanism :

- Nucleophilic Attack : Benzenesulfonyl hydrazide’s hydrazine nitrogen attacks the β-carbon of acrylic acid, forming a Michael adduct.

- Elimination : Subsequent elimination of hydrazine generates the sulfonyl-substituted propionic acid.

Optimization Insights :

Isochroman-3-Ylmethylamine Synthesis

Isochroman derivatives are typically synthesized via acid-catalyzed cyclization of ortho-substituted phenethyl alcohols. For isochroman-3-ylmethylamine, a plausible route involves:

- Cyclization : 3-(2-Hydroxyphenyl)propan-1-ol undergoes cyclization under acidic conditions (e.g., H₂SO₄) to form isochroman-3-ol.

- Oxidation and Reductive Amination :

- Oxidation of the alcohol to isochroman-3-carbaldehyde using Pyridinium chlorochromate (PCC).

- Reductive amination with ammonium acetate and sodium cyanoborohydride yields isochroman-3-ylmethylamine.

Critical Considerations :

- Stereoselectivity : The cyclization step may produce regioisomers; chromatographic separation ensures purity.

- Amine Protection : During reductive amination, temporary protection (e.g., Boc groups) prevents over-alkylation.

Amide Bond Formation: Coupling Strategies

The final step involves conjugating 3-(phenylsulfonyl)propionic acid with isochroman-3-ylmethylamine. Two primary methods are viable:

Acid Chloride-Mediated Coupling

- Activation : Treat 3-(phenylsulfonyl)propionic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

- Amidation : React the acid chloride with isochroman-3-ylmethylamine in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine).

Advantages :

- High reactivity of acid chloride ensures rapid amide formation.

- Minimal side products if moisture is excluded.

Yield Optimization :

Carbodiimide-Based Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

- Activation : EDC/HOBt converts the carboxylic acid to an active ester.

- Coupling : The active ester reacts with the amine in DMF or THF at room temperature.

Benefits :

Challenges :

- Requires rigorous removal of EDC urea byproducts during purification.

Alternative Pathways and Troubleshooting

Direct Sulfonylation of Propanamide

An alternative approach sulfonylates pre-formed N-(isochroman-3-ylmethyl)propanamide:

- Synthesize N-(isochroman-3-ylmethyl)propanamide via amidation of propionic acid.

- Introduce the phenylsulfonyl group using benzenesulfonyl chloride in pyridine.

Limitations :

Side Reactions and Mitigation

- Oversulfonylation : Excess sulfonating agent may sulfonate the isochroman’s oxygen heteroatom. Mitigated by stoichiometric control and low temperatures.

- Racemization : Chiral centers in isochroman require inert atmospheres and non-polar solvents to retain configuration.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the sulfonyl group to thiols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

Synthetic Routes

- Step 1 : Preparation of isochroman derivatives.

- Step 2 : Sulfonylation using sulfonyl chlorides.

- Step 3 : Formation of the amide bond through reaction with appropriate amines.

Scientific Research Applications

The compound has shown promise in several areas:

Medicinal Chemistry

N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide is being investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, which may lead to the development of new treatments for diseases such as cancer and autoimmune disorders.

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have demonstrated its ability to inhibit specific enzymes or receptors involved in disease processes. For example:

- Anticancer Activity : The compound has been tested against various cancer cell lines, showing potential in inhibiting tumor growth.

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, this compound was tested against human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting that the compound may serve as a lead for developing new anticancer agents.

Case Study 2: Autoimmune Disease Models

Research involving animal models of autoimmune diseases has shown that the compound can modulate immune responses. In particular, it was effective in reducing symptoms associated with systemic lupus erythematosus by targeting Toll-like receptors involved in the disease pathology.

Data Tables

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, signaling, and metabolism.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Benzothiazolyl and dihydroindenyl substituents () introduce aromaticity and planar structures, which may enhance π-π stacking interactions with protein targets.

Electron-Withdrawing Effects :

- The phenylsulfonyl group (common in ) is strongly electron-withdrawing, which can stabilize the amide bond and influence binding to enzymes like carbonic anhydrases or proteases. This contrasts with phenylsulfanyl analogs (), where the sulfur atom’s reduced oxidation state decreases electron withdrawal.

Biological Activity Trends :

- Propanil (), an agrochemical analog, demonstrates that chlorinated aryl groups can confer herbicidal activity, whereas sulfonamide/sulfonyl propanamides (e.g., ) are more common in pharmaceuticals.

- Bicalutamide-related compounds () highlight the importance of the sulfonyl group in antiandrogen activity, suggesting the target compound may share similar receptor-binding mechanisms.

Synthetic Accessibility :

- The synthesis of sulfonyl propanamides often involves oxidation of thioether precursors (e.g., ) or direct coupling of sulfonyl-containing acids with amines. The isochroman group may require specialized heterocyclic synthesis steps.

Research Findings and Data

Pharmacokinetic Predictions

- Metabolic Stability : Isochroman derivatives are resistant to oxidative metabolism due to their fused ring system, unlike linear alkyl chains (e.g., N-isopropyl-3-phenylpropanamide in ).

- Solubility : The phenylsulfonyl group may reduce aqueous solubility compared to hydroxamic acid derivatives (e.g., ), necessitating formulation optimization.

Biological Activity

N-(isochroman-3-ylmethyl)-3-(phenylsulfonyl)propanamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that combines an isochroman moiety with a phenylsulfonyl group. This structure is hypothesized to contribute to its biological activity, particularly in modulating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in signal transduction. The compound may act as an agonist or antagonist at various GPCRs, influencing cellular responses such as neurotransmitter release and hormone secretion .

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, which can affect metabolic pathways. This inhibition can lead to altered cellular functions and may be beneficial in treating diseases associated with dysregulated enzyme activity .

Biological Activity Assays

Various studies have evaluated the biological activity of this compound through in vitro assays. Key findings include:

- Antiproliferative Effects : The compound demonstrated significant antiproliferative activity against cancer cell lines, including HeLa and A549 cells. The IC50 values for these cell lines were reported at approximately 226 µg/mL and 242.52 µg/mL, respectively .

- Antibacterial Activity : Preliminary studies indicated that the compound exhibits antibacterial properties against specific strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating resistant infections .

Case Studies

- Cancer Research : A study investigated the effects of this compound on human cervical adenocarcinoma (HeLa) cells. The results indicated that the compound induces apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner.

- Antimicrobial Studies : In a separate investigation, the compound's efficacy against various bacterial strains was assessed. The results showed that it inhibited growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

Data Summary

| Biological Activity | Cell Line/Organism | IC50/MIC Value |

|---|---|---|

| Antiproliferative | HeLa | 226 µg/mL |

| Antiproliferative | A549 | 242.52 µg/mL |

| Antibacterial | Staphylococcus aureus | MIC 62.5 µg/mL |

| Antibacterial | E. coli | MIC 78.12 µg/mL |

Q & A

Q. What statistical approaches are recommended for analyzing contradictory dose-response data across cell lines?

- Methodological Answer :

- Hierarchical Bayesian Modeling : Integrate variability across cell lines into a unified IC50 estimate.

- ANOVA with Tukey’s HSD : Identify outliers in replicate experiments.

- Mechanistic PK/PD Modeling : Link cellular uptake rates (e.g., logP-driven) to efficacy thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.